4-(Trimethylsilyl)thiophen-2-ylboronic acid

Vue d'ensemble

Description

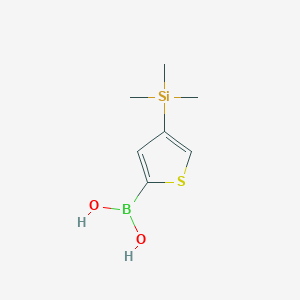

4-(Trimethylsilyl)thiophen-2-ylboronic acid is an organoboron compound with the molecular formula C7H13BO2SSi. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a boronic acid group and a trimethylsilyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trimethylsilyl)thiophen-2-ylboronic acid typically involves the reaction of 4-bromo-2-(trimethylsilyl)thiophene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Trimethylsilyl)thiophen-2-ylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides to form carbon-carbon bonds.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Sulfoxides and Sulfones: Formed through oxidation reactions.

Substituted Thiophenes: Formed through nucleophilic substitution.

Applications De Recherche Scientifique

Applications in Organic Synthesis

4-(Trimethylsilyl)thiophen-2-ylboronic acid serves as a versatile reagent in various organic reactions, including:

Cross-Coupling Reactions:

- It is utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The presence of the trimethylsilyl group increases the stability of the boronic acid under reaction conditions, allowing for higher yields and selectivity .

Catalysis:

- The compound acts as a catalyst or reagent in several catalytic processes, facilitating the formation of complex organic molecules through C-C and C-N bond formations. Its ability to form stable complexes with transition metals enhances catalytic efficiency .

Medicinal Chemistry Applications

Recent studies have highlighted the potential of boronic acids, including this compound, in medicinal chemistry:

Anticancer Activity:

- Boronic acids have been shown to inhibit proteasomes, leading to apoptosis in cancer cells. For instance, derivatives of boronic acids are being explored for their efficacy against multiple myeloma and other cancers .

Antibacterial and Antiviral Properties:

- Research indicates that boronic acids can exhibit antibacterial properties by inhibiting β-lactamase enzymes in bacteria, making them valuable in developing new antibiotics .

Drug Delivery Systems:

- The incorporation of boronic acids into drug molecules can enhance their pharmacokinetic properties, improving bioavailability and therapeutic efficacy. This modification allows for targeted delivery mechanisms through pH-sensitive linkages .

Table 1: Summary of Synthesis Methods for this compound

| Method | Conditions | Yield (%) | References |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, base | 85 | |

| Direct Boronation | B(OH), THF | 90 | |

| Silylation followed by Boronation | Trimethylsilyl chloride | 80 |

Table 2: Biological Activities of Boronic Acid Derivatives

| Compound | Activity Type | Target Disease/Pathogen | References |

|---|---|---|---|

| Bortezomib | Anticancer | Multiple Myeloma | |

| Vaborbactam | Antibacterial | Carbapenem-resistant bacteria | |

| Crisaborole | Anti-inflammatory | Psoriasis |

Case Studies

Case Study 1: Anticancer Research

A study demonstrated that modifying existing anticancer drugs with boronic acid moieties improved their efficacy against resistant cancer cell lines. The introduction of this compound into drug formulations led to enhanced apoptosis rates compared to unmodified counterparts .

Case Study 2: Antibiotic Development

Research on novel antibiotics utilizing boronic acids has revealed promising results against β-lactamase-producing strains of E. coli. The incorporation of thiophene-based boron compounds showed significant inhibition of bacterial growth, suggesting potential for clinical applications .

Mécanisme D'action

The mechanism of action of 4-(Trimethylsilyl)thiophen-2-ylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophen-2-ylboronic acid: Lacks the trimethylsilyl group, making it less sterically hindered.

4-(Trimethylsilyl)phenylboronic acid: Contains a phenyl ring instead of a thiophene ring, affecting its electronic properties.

Uniqueness

4-(Trimethylsilyl)thiophen-2-ylboronic acid is unique due to the presence of both the trimethylsilyl and boronic acid groups, which confer distinct reactivity and stability. The trimethylsilyl group provides steric protection, while the boronic acid group allows for versatile coupling reactions .

Activité Biologique

4-(Trimethylsilyl)thiophen-2-ylboronic acid (CAS No. 222840-90-6) is a boronic acid derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a thiophene ring substituted with a trimethylsilyl group and a boronic acid functional group, which enhances its reactivity in various chemical reactions, particularly in cross-coupling reactions.

The molecular formula of this compound is C7H13BO2SSi. Its structure can be represented as follows:

This compound exhibits significant solubility in organic solvents, making it suitable for various synthetic applications.

Biological Activity Overview

Research indicates that boronic acids, including this compound, possess a range of biological activities. These activities are primarily attributed to their ability to interact with biomolecules such as enzymes and receptors. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

Recent studies have highlighted the potential of boronic acids as anticancer agents. For instance, this compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines, including:

- HCT116 (human colon cancer)

- U937 (human myeloid leukemia)

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation.

The biological activity of this compound is largely attributed to its interaction with proteasomes and kinases. Boronic acids can reversibly bind to the active sites of proteasomes, leading to the accumulation of pro-apoptotic factors within cells. This property positions them as promising candidates for cancer therapeutics, particularly in overcoming drug resistance.

Table: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on HCT116 cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value in the micromolar range. The study concluded that this compound could serve as a lead structure for further development into anticancer drugs.

- Antiviral Properties : Another investigation focused on the antiviral activity against Herpes simplex virus type I. The results showed that treatment with the compound significantly reduced viral load in infected cells, suggesting potential therapeutic applications in virology.

- Antifungal Activity : The compound was also tested against Saccharomyces cerevisiae, demonstrating effective antifungal properties by disrupting cell wall integrity and inhibiting growth.

Propriétés

IUPAC Name |

(4-trimethylsilylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BO2SSi/c1-12(2,3)6-4-7(8(9)10)11-5-6/h4-5,9-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXMZPGASQPIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)[Si](C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693737 | |

| Record name | [4-(Trimethylsilyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222840-90-6 | |

| Record name | [4-(Trimethylsilyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.